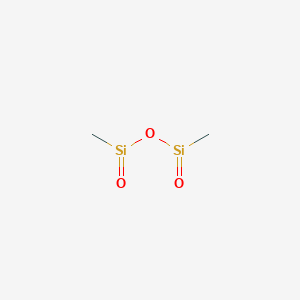
Dimethyldisiloxane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyldisiloxane-1,3-dione is an organosilicon compound with the molecular formula C4H10O2Si2. It is a member of the siloxane family, characterized by the presence of silicon-oxygen bonds. This compound is notable for its unique structure, which includes two silicon atoms connected by an oxygen bridge and bonded to methyl groups. It is a colorless liquid with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyldisiloxane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of dimethyldichlorosilane with water, followed by the removal of hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and precise control of reaction parameters. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyldisiloxane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: Substitution reactions involve the replacement of one or more methyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include silanols, siloxane derivatives, and various substituted siloxanes, depending on the specific reagents and conditions used.
Scientific Research Applications
Dimethyldisiloxane-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is utilized in the development of biomaterials and as a component in certain biological assays.
Medicine: In the medical field, this compound is used in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Industrial applications include its use as a lubricant, a component in silicone-based products, and in the production of coatings and adhesives.
Mechanism of Action
The mechanism of action of dimethyldisiloxane-1,3-dione involves its interaction with various molecular targets, primarily through its silicon-oxygen bonds. These interactions can influence the physical and chemical properties of the compound, making it useful in a variety of applications. The pathways involved often include the formation of stable siloxane linkages, which contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethyldisiloxane-1,3-dione include:
Hexamethyldisiloxane: Another siloxane compound with similar structural features but different applications.
Tetramethyldisiloxane: A related compound with variations in the number of methyl groups and silicon-oxygen bonds.
Trimethylsilanol: A silanol derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful in applications requiring precise control over chemical reactions and material properties.
Properties
CAS No. |
107715-77-5 |
|---|---|
Molecular Formula |
C2H6O3Si2 |
Molecular Weight |
134.24 g/mol |
IUPAC Name |
methyl-[methyl(oxo)silyl]oxy-oxosilane |
InChI |
InChI=1S/C2H6O3Si2/c1-6(3)5-7(2)4/h1-2H3 |
InChI Key |
JRLJKAACADUAOZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](=O)O[Si](=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


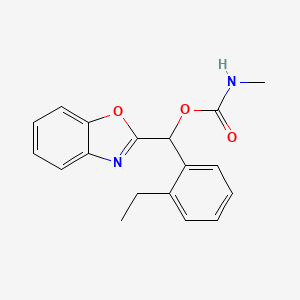

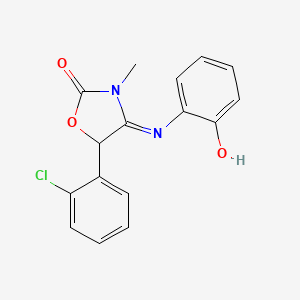
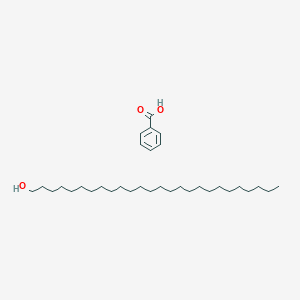
![4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14321503.png)
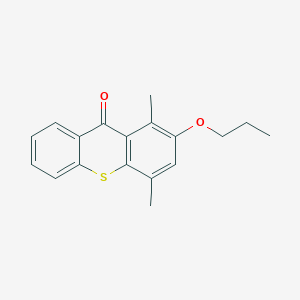
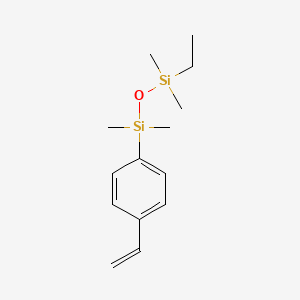
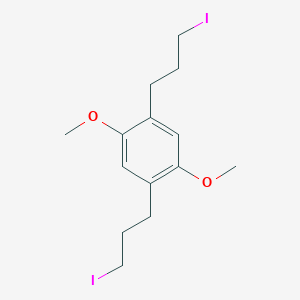
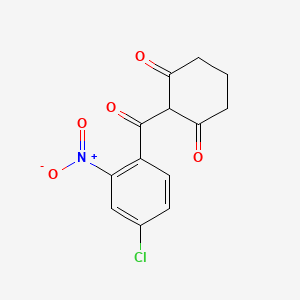
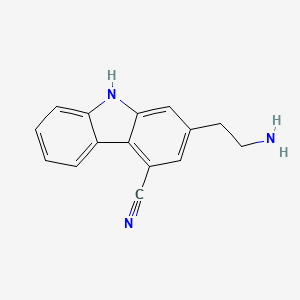
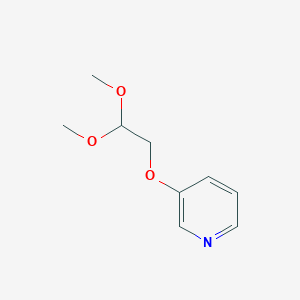
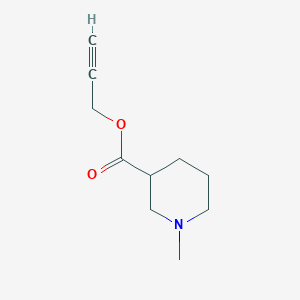

![4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline](/img/structure/B14321562.png)
